molecular formula C12H13N3OS2 B4558115 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylthio)propanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B4558115
M. Wt: 279.4 g/mol
InChI Key: HWBGGSPQHDNXCQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C12H13N3OS2 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.05000439 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One notable application of derivatives containing the thiadiazole moiety is their potent anticancer properties. Research has demonstrated that certain thiadiazole derivatives exhibit significant in vitro anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), showcasing their potential as chemotherapeutic agents. The structural modification of these compounds, including the incorporation of thiazole and thiadiazole rings, has been pivotal in enhancing their anticancer efficacy. The structure-activity relationships derived from these studies suggest a promising avenue for the development of new anticancer pharmacophores (Gomha et al., 2017).

Herbicidal Activity

Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylthio)propanamide derivatives have shown selective herbicidal activity. For instance, derivatives designed and synthesized with the incorporation of pyrimidine and 1,3,4-thiadiazole rings demonstrated moderate to good selective herbicidal activity against certain plant species like Brassica campestris L., highlighting their potential in agricultural applications. However, these compounds did not exhibit inhibitory activity against Echinochloa crus-galli at tested concentrations, indicating a selective mode of action (Liu & Shi, 2014).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)13-11(16)7-8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBGGSPQHDNXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.